molecular formula C25H25N3O2S2 B12014205 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-13-1

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014205
CAS No.: 623933-13-1
M. Wt: 463.6 g/mol
InChI Key: RXQTVYOELJOQNH-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core This structure is notable for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Properties

CAS No.

623933-13-1

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-13-27-24(29)22(32-25(27)31)15-18-16-28(19-9-7-6-8-10-19)26-23(18)21-12-11-20(30-5-2)14-17(21)3/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

RXQTVYOELJOQNH-JCMHNJIXSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting a suitable thioamide with a halogenated carbonyl compound, often under reflux conditions.

    Final Coupling Reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone intermediate in the presence of a base, such as sodium ethoxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer activities. The compound is particularly notable for its ability to inhibit various cancer cell lines through multiple mechanisms.

Case Studies

  • In one study, a related thiazolidin-4-one compound demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating high potency . This suggests that the compound may also exhibit similar efficacy.

Antimicrobial Activity

The compound's thiazolidin-4-one scaffold is associated with notable antimicrobial properties, making it a candidate for developing new antibacterial agents.

Research Findings

  • Thiazolidin-4-one derivatives have been reported to possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have shown inhibition rates exceeding 80% against common pathogens like Escherichia coli and Staphylococcus aureus .

Comparative Efficacy

A comparative analysis of various thiazolidin-4-one derivatives indicates that modifications to the phenyl ring significantly enhance antimicrobial activity. Substituents such as halogens on the phenyl group have been shown to increase the inhibition rates considerably .

Structural Activity Relationship (SAR)

Understanding the structural features that contribute to the biological activities of thiazolidin-4-one derivatives is crucial for rational drug design.

SAR Insights

The presence of specific substituents on the phenyl rings has been linked to enhanced biological activity. For instance:

  • Electron-Withdrawing Groups : Such groups tend to increase the electron deficiency of the aromatic system, enhancing reactivity towards biological targets.
  • Hydrophobic Interactions : The introduction of hydrophobic alkyl groups can improve membrane permeability, facilitating better interaction with cellular targets .

Synthesis and Development

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through various synthetic routes that emphasize green chemistry principles.

Synthetic Strategies

Recent advancements in synthetic methodologies have led to improved yields and reduced environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored for their efficiency in producing these compounds .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. For example, its anticancer activity may be due to the inhibition of kinases or other enzymes critical for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential mechanisms of action.

Thiazolidinones are characterized by their thiazolidine ring structure, which can influence their biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways. The presence of the pyrazole moiety in this compound may enhance its reactivity and biological efficacy.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit tumor cell proliferation and induce apoptosis through various pathways:

  • Inhibition of Cell Proliferation : Studies have shown that thiazolidinones can inhibit the growth of various cancer cell lines by interfering with cell cycle progression. For instance, derivatives have demonstrated significant cytotoxic effects on HT29 adenocarcinoma cells and H460 lung cancer cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer progression. The compound's structure suggests potential interactions with pathways such as MAPK/ERK, which are crucial in regulating cell growth and differentiation .
Cell Line IC50 (µM) Mechanism
HT29 (Colorectal)10Apoptosis induction
H460 (Lung)15Cell cycle arrest
MV4-11 (Leukemia)0.3MEK1/2 inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Thiazolidinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this derivative have displayed high inhibition rates against Escherichia coli and Staphylococcus aureus, with percentages reaching up to 91.66% .
Bacteria Inhibition (%) Reference Compound
E. coli88.46Ampicillin
S. aureus91.66Vancomycin

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to thiazolidinones:

  • Cytokine Inhibition : Certain derivatives exhibit the ability to reduce pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Effects : A recent study evaluated a series of thiazolidinones for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the substituents significantly affected the potency and selectivity towards different cancer types .
  • Antimicrobial Efficacy Testing : Another study focused on synthesizing new thiazolidinone derivatives and testing their antibacterial activity against clinical isolates. The results highlighted a promising antibacterial profile, particularly for compounds with electron-withdrawing groups on the aromatic ring .

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative?

The compound is typically synthesized via a multi-step approach involving:

  • Schiff base formation : Condensation of a substituted benzaldehyde (e.g., 4-ethoxy-2-methylphenyl aldehyde) with thiosemicarbazide under acidic conditions (acetic acid or ethanol) to form a thiosemicarbazone intermediate .
  • Cyclization : Reaction with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate, followed by refluxing in DMF or acetic acid to form the thiazolidinone ring .
  • Z-configuration control : Stereochemical outcomes are influenced by reaction temperature and solvent polarity. For example, prolonged reflux in acetic acid favors the thermodynamically stable Z-isomer .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration of the exocyclic double bond) and substituent positions .
  • FT-IR : Identification of thioxo (C=S) at ~1250–1150 cm⁻¹ and carbonyl (C=O) at ~1700–1650 cm⁻¹ .
  • UV-Vis : π→π* transitions in the aromatic and conjugated systems (e.g., λmax ~300–350 nm) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., confirming Z-configuration) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst use : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .
  • Temperature control : Reflux at 80–100°C for 2–4 hours balances reaction rate and byproduct formation .
  • Purification : Recrystallization from DMF-acetic acid mixtures improves purity (>95%) .

Q. What strategies address stereochemical challenges in isolating the Z-isomer?

  • Thermodynamic control : Extended reflux times favor the Z-isomer due to its lower energy state .
  • Chromatographic separation : Use of silica gel columns with ethyl acetate/hexane gradients to resolve E/Z mixtures .
  • Crystallization-induced asymmetric transformation : Selective crystallization of the Z-isomer from ethanol .

Q. How can contradictory biological activity data for thiazolidinone derivatives be resolved?

Contradictions often arise from:

  • Assay variability : Standardize bioactivity protocols (e.g., MIC testing for antimicrobial activity) to minimize inter-lab discrepancies .
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) significantly alter activity; use SAR studies to identify critical moieties .
  • Cellular uptake differences : LogP values influence membrane permeability; correlate bioactivity with calculated hydrophobicity (e.g., using ChemAxon software) .

Q. What computational methods validate the electronic structure of this compound?

  • DFT calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps, charge distribution, and reactive sites (e.g., electron-deficient thioxo group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for similar thiazolidinones?

Discrepancies may stem from:

  • Solvent effects : Chemical shifts vary in DMSO-d6 vs. CDCl3 due to hydrogen bonding .
  • Tautomerism : Thione-thiol tautomerism in the thioxo group can obscure peak assignments; use 2D NMR (COSY, HSQC) for resolution .

Q. Why do synthesis yields drop when scaling up reactions?

  • Heat transfer inefficiency : Larger batches may require slower heating rates or pressurized reactors to maintain optimal cyclization conditions .
  • Impurity accumulation : Pilot-scale purification (e.g., flash chromatography) is critical to remove polymeric byproducts .

Methodological Recommendations

  • Stereochemical validation : Always pair spectroscopic data (NMR/IR) with X-ray crystallography for unambiguous confirmation .
  • Bioactivity standardization : Adopt OECD guidelines for in vitro assays to ensure reproducibility .

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